molecular formula C12H14ClNO2 B1429712 2-(4-Chlorobenzoyl)-4-methylmorpholine CAS No. 1427379-80-3

2-(4-Chlorobenzoyl)-4-methylmorpholine

Cat. No. B1429712
M. Wt: 239.7 g/mol
InChI Key: WIQPYWIDGDWGHU-UHFFFAOYSA-N
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Description

“4-Chlorobenzoyl” is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . It is functionally related to a 4-chlorobenzoic acid . “2-(4-Chlorobenzoyl)benzoic acid” is a compound that forms complexes with europium and terbium having photoluminescence properties .


Synthesis Analysis

There are several papers discussing the synthesis of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the synthesis of "1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes" . Another paper discusses the synthesis of "2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide" .


Chemical Reactions Analysis

There are several papers discussing the chemical reactions of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the conversion of 4-chlorobenzoate to 4-hydroxybenzoate .

Scientific Research Applications

    2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid

    • Application : This compound, also known as Fenofibric acid, is used in the synthesis of various pharmaceuticals .
    • Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving acylation .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically pharmaceuticals or intermediates used in further reactions .

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

    • Application : This compound is synthesized for its potential biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
    • Method of Application : The compound is synthesized through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .
    • Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

    4-Chlorobenzoyl chloride

    • Application : This compound is used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .
    • Method of Application : The compound is typically used in acylation reactions of benzene using different solid acid catalysts .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .

    2-(4-Chlorobenzoyl)benzoic acid

    • Application : This compound is used for synthesis in various chemical reactions .
    • Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving acylation .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .

    Dehalogenases

    • Application : Dehalogenases are enzymes that catalyze the removal of halogens from organic compounds. They have potential applications in bioremediation and the chemical industry .
    • Method of Application : Dehalogenases work by cleaving carbon-halogen bonds in organohalogen compounds. They use a substitution mechanism that proceeds via a covalent aspartyl intermediate .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically less toxic and more environmentally friendly .

    Oximination/Cyclization of 2-(4-Chlorobenzoyl)benzoic acid

    • Application : This compound undergoes oximination/cyclization with hydroxylamine hydrochloride in the presence of inorganic base in water or alcoholic solvents .
    • Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving oximination/cyclization .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .

Future Directions

There are several papers discussing the potential applications of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the potential use of “1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea” in biological properties . Another paper discusses the potential use of “2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide” in anticancer evaluation .

properties

IUPAC Name

(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQPYWIDGDWGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)-4-methylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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